![molecular formula C27H22N2O4 B2465705 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid CAS No. 2127012-69-3](/img/structure/B2465705.png)
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a fluorene moiety (a polycyclic aromatic hydrocarbon), a pyrido-indole moiety (a heterocyclic aromatic organic compound), and a carboxylic acid group . The fluorene moiety is often used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The fluorene moiety would contribute to the compound’s aromaticity and potentially its fluorescence properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically reactive and can participate in various chemical reactions . The fluorene and pyrido-indole moieties might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylic acid group could make the compound acidic , and the multiple aromatic rings could contribute to its solubility in organic solvents .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is utilized for protecting hydroxy-groups during chemical synthesis. This protection is particularly effective in conjunction with various acid- and base-labile protecting groups, allowing for selective removal without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Non-Proteinogenic Amino Acids
The compound plays a role in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, highlighting its utility in creating novel biochemical structures (Adamczyk & Reddy, 2001).
Development of Novel Antidiabetic Agents
Derivatives of the pyrido[4,3-b]indole structure, closely related to the specified compound, have been synthesized for potential use as antidiabetic agents. Their efficacy has been tested in animal models, demonstrating the potential of this chemical scaffold in therapeutic development (Choudhary, Kohli, Kumar, & Joshi, 2011).
Supercritical Fluid Extraction in Food Analysis
The compound's structure is relevant in the development of methods for detecting non-polar heterocyclic amines in food samples. Advanced extraction techniques like supercritical fluid extraction have been employed for its isolation and analysis, indicating its importance in food safety research (de Andrés, Zougagh, Castañeda, & Ríos, 2010).
Solid-Phase Synthesis Applications
The 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, closely related to the specified compound, has been synthesized via solid-phase approaches, demonstrating its potential in streamlined chemical synthesis processes (Le & Goodnow, 2004).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid” are currently unknown
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amine groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity . It could potentially be used in the development of new pharmaceuticals or agrochemicals, given the known applications of fluorene derivatives .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)21-11-5-10-20-22-14-29(13-12-24(22)28-25(20)21)27(32)33-15-23-18-8-3-1-6-16(18)17-7-2-4-9-19(17)23/h1-11,23,28H,12-15H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUABXJIUCGJNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

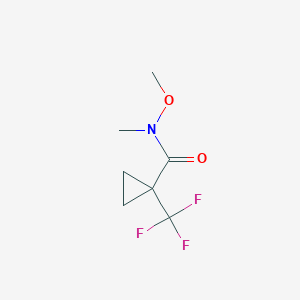
![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)
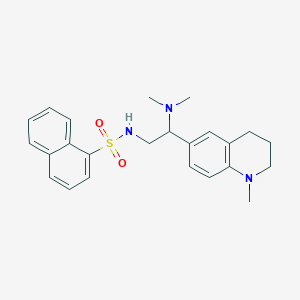

![2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2465630.png)
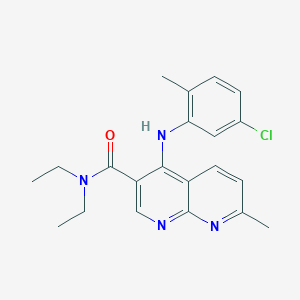
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2465633.png)
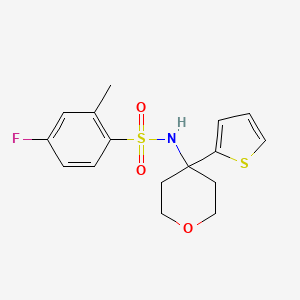


![(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2465640.png)
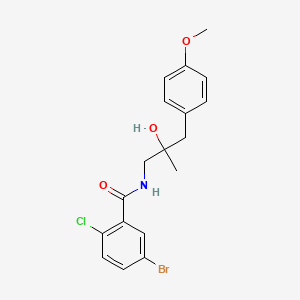
![2-Allyl-1-(isopropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2465643.png)
![3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2465645.png)